molecular formula C10H13F3N4O2 B10963342 1-methyl-N-(morpholin-4-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

1-methyl-N-(morpholin-4-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B10963342
M. Wt: 278.23 g/mol
InChI Key: OLWYESVJJVPNQV-UHFFFAOYSA-N
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Description

1-METHYL-N-MORPHOLINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-N-MORPHOLINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the morpholino group: This can be done through nucleophilic substitution reactions.

    Methylation: The final step involves the methylation of the nitrogen atom in the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-N-MORPHOLINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxides or other oxygen-containing derivatives.

    Reduction: This can result in the removal of oxygen or the addition of hydrogen to the compound.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying biological processes and pathways.

    Medicine: As a potential drug candidate for treating various diseases.

    Industry: As an intermediate in the production of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of 1-METHYL-N-MORPHOLINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: Lacks the morpholino group.

    N-Morpholino-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: Lacks the methyl group on the nitrogen atom.

    1-Methyl-N-morpholino-1H-pyrazole-5-carboxamide: Lacks the trifluoromethyl group.

Uniqueness

1-METHYL-N-MORPHOLINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of all three functional groups: the methyl group, the morpholino group, and the trifluoromethyl group. This combination can confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H13F3N4O2

Molecular Weight

278.23 g/mol

IUPAC Name

2-methyl-N-morpholin-4-yl-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C10H13F3N4O2/c1-16-7(6-8(14-16)10(11,12)13)9(18)15-17-2-4-19-5-3-17/h6H,2-5H2,1H3,(H,15,18)

InChI Key

OLWYESVJJVPNQV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)NN2CCOCC2

Origin of Product

United States

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